4-chloro-N-(2-ethoxyethyl)aniline hydrochloride
Description
Historical Context of Aniline Derivatives in Chemical Research
Aniline derivatives have played a pivotal role in industrial and pharmaceutical chemistry since the mid-19th century. The serendipitous discovery of mauveine by William Henry Perkin in 1856 marked the advent of synthetic dye chemistry, demonstrating aniline’s capacity to yield vibrant, stable colorants. This breakthrough catalyzed rapid advancements in organic synthesis, as researchers sought to exploit aniline’s electron-rich aromatic ring for diverse applications. By the late 19th century, derivatives such as acetanilide and phenacetin emerged as early analgesics, highlighting aniline’s potential in drug development.
The structural adaptability of aniline—enabled by substitutions on the amino group and benzene ring—facilitated its transition from dyestuffs to pharmacologically active compounds. For instance, Ehrlich’s work with methylene blue, an aniline-derived antimalarial, underscored the relationship between molecular modification and biological activity. These historical milestones established aniline as a foundational scaffold for systematic chemical exploration, paving the way for targeted derivatization strategies like those seen in 4-chloro-N-(2-ethoxyethyl)aniline hydrochloride.
Classification and Significance of Chlorinated Aniline Compounds
Chlorinated anilines constitute a critical subclass characterized by enhanced electronic and steric properties compared to their parent molecule. The introduction of chlorine at the para position, as in 4-chloroaniline, induces pronounced electron-withdrawing effects, modulating reactivity in electrophilic aromatic substitution and oxidation reactions. This substitution pattern also influences intermolecular interactions; for example, the C−N bond length in 4-chloroaniline derivatives contracts to approximately 1.34 Å under strong electron-withdrawing conditions, compared to 1.44 Å in alkyl-substituted analogs.
The strategic placement of chlorine augments lipophilicity, a property rigorously analyzed in contemporary studies. Research on triazole-aniline hybrids demonstrates that chloro substituents increase experimental logP values by 0.3–0.5 units relative to non-halogenated analogs, enhancing membrane permeability in drug candidates. Such modifications align with the broader objective of optimizing bioavailability while retaining synthetic accessibility—a principle central to the design of this compound.
Position of this compound in Organic Chemistry
This compound integrates two functional modifications: a para-chloro group and an N-linked ethoxyethyl side chain, stabilized as a hydrochloride salt. The ethoxyethyl moiety introduces steric bulk and polarity, balancing the electron-withdrawing effects of chlorine. The ether oxygen within the side chain fosters hydrogen bonding, potentially improving solubility in polar solvents—a feature critical for processing in industrial and laboratory settings.
As a hydrochloride salt, the compound benefits from enhanced crystallinity and stability, mitigating the oxidative degradation tendencies observed in free aniline bases. The protonated amino group also alters nucleophilicity, directing reactivity toward specific intermediates in coupling and condensation reactions. These attributes position the compound as a multifunctional building block for synthesizing heterocycles, coordination complexes, and bio-active molecules.
Research Evolution and Current Status
Recent advancements in aniline derivative research emphasize computational modeling and structure-property relationship (SPR) analysis. Studies employing reversed-phase thin-layer chromatography (RP-TLC) and in silico ADMET profiling, as exemplified by triazole-aniline hybrids, highlight the importance of lipophilicity and absorption parameters in molecular design. While this compound has not been explicitly profiled in such studies, its structural features align with trends favoring halogenation and hydrophilic side chains in medicinal chemistry.
Current synthetic methodologies prioritize atom efficiency and regioselectivity. For instance, Buchwald-Hartwig amination and Ullmann coupling reactions enable precise installation of ethoxyethyl groups under mild conditions, reducing reliance on hazardous intermediates. These techniques, combined with spectroscopic validation (e.g., NMR and mass spectrometry), ensure reproducible synthesis of target molecules, supporting their application in high-throughput screening and materials science.
Table 1: Comparative Structural Features of Selected Aniline Derivatives
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-chloro-N-(2-ethoxyethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-2-13-8-7-12-10-5-3-9(11)4-6-10;/h3-6,12H,2,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHRJFXXFWTAIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-ethoxyethyl)aniline hydrochloride typically involves the following steps:
Nitration of Chlorobenzene: Chlorobenzene is nitrated to produce 4-chloronitrobenzene.
Reduction of Nitro Group: The nitro group in 4-chloronitrobenzene is reduced to an amine group, resulting in 4-chloroaniline.
Ethoxyethylation: The amine group in 4-chloroaniline is then reacted with 2-chloroethanol to introduce the ethoxyethyl group, forming 4-chloro-N-(2-ethoxyethyl)aniline.
Acidification: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is typically carried out under controlled temperature and pressure to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-(2-ethoxyethyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Substitution reactions can occur at the chlorine or ethoxyethyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, quinones, and other oxidized forms.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Derivatives with different substituents at the chlorine or ethoxyethyl positions.
Scientific Research Applications
4-Chloro-N-(2-ethoxyethyl)aniline hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-chloro-N-(2-ethoxyethyl)aniline hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key differences in substituents, molecular formulas, and properties:
Structural and Functional Insights
Substituent Position and Electronic Effects
- Chloro Position : Para-substitution (as in the target compound) maximizes resonance stabilization, whereas meta-chloro derivatives (e.g., 3-Chloro-4-Ethoxyaniline HCl) exhibit reduced conjugation .
- Ethoxyethyl vs. Pyridylmethyl : The ethoxyethyl group provides electron-donating effects via the ether oxygen, enhancing nucleophilicity. In contrast, the pyridylmethyl group (CPYA) enables coordination to metals like Cu(II) and Pd(II), critical for DNA-binding studies .
Hydrogen Bonding and Crystallography
Biological Activity
4-Chloro-N-(2-ethoxyethyl)aniline hydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential mechanisms of action based on available research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : CHClNO
- Molecular Weight : 220.68 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial therapy.
- Cytotoxicity : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines. The cytotoxicity varies among different cell types, indicating a selective action that warrants further investigation .
- Mechanism of Action : The proposed mechanisms include interaction with cellular targets such as enzymes or receptors, potentially disrupting normal cellular functions or signaling pathways. This could lead to apoptosis in cancer cells or inhibition of microbial growth .
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical laboratory tested the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated:
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
- The compound showed a dose-dependent inhibition of bacterial growth.
Study 2: Cytotoxic Effects on Cancer Cell Lines
In vitro studies evaluated the cytotoxic effects on human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- Results :
- HeLa cells showed significant reduction in viability with an IC50 value of 15 µM.
- MCF-7 cells exhibited an IC50 value of 20 µM.
Study 3: Mechanistic Insights
Research focused on elucidating the mechanism of action revealed:
- The compound may induce apoptosis through the activation of caspase pathways.
- It was found to inhibit DNA synthesis in cancer cells, contributing to its cytotoxic effects.
Data Summary Table
Q & A
Basic: What are the standard synthesis routes for 4-chloro-N-(2-ethoxyethyl)aniline hydrochloride?
Methodological Answer:
The synthesis typically involves two steps:
Alkylation of 4-chloroaniline : Reacting 4-chloroaniline with 2-ethoxyethyl chloride/bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) .
Salt Formation : Treating the free base with HCl gas or concentrated HCl in an anhydrous solvent (e.g., ethanol) to precipitate the hydrochloride salt .
Key parameters include reaction time (6-12 hours), temperature (60-80°C), and stoichiometric control to minimize byproducts.
Advanced: How can conflicting crystallographic data for this compound be resolved during structural analysis?
Methodological Answer:
Conflicts in crystallographic data (e.g., bond angles, torsion angles) can arise due to polymorphism or disordered solvent molecules. To resolve these:
- Refinement Software : Use SHELXL for robust refinement, leveraging constraints/restraints for disordered regions .
- Validation Tools : Cross-validate with PLATON or Mercury to check for missed symmetry or hydrogen-bonding patterns .
- Complementary Techniques : Pair X-ray diffraction with solid-state NMR to confirm protonation states and hydrogen bonding .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify substituent effects (e.g., ethoxyethyl group at δ 3.5-3.7 ppm for OCH₂CH₂) and confirm aromatic substitution patterns .
- DEPT-135 : Differentiates CH₃/CH₂ groups in the ethoxyethyl chain .
- FT-IR : Confirm N–H stretching (2500-3000 cm⁻¹ for hydrochloride salts) and C–Cl vibrations (750 cm⁻¹) .
Advanced: How can reaction conditions be optimized for nucleophilic substitution in its synthesis?
Methodological Answer:
Optimize using a Design of Experiments (DoE) approach:
- Variables : Solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. NaH), and temperature.
- Response Metrics : Yield (HPLC quantification) and purity (LC-MS).
For example, DMF increases reaction rate due to higher polarity but may require post-reaction purification to remove residual solvent . Microwave-assisted synthesis (100°C, 30 minutes) can reduce side reactions compared to traditional reflux .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent photodegradation .
- Solubility Considerations : Lyophilize and store as a solid; avoid aqueous solutions >48 hours to prevent hydrolysis of the ethoxyethyl group .
Advanced: How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified ethoxyethyl chains (e.g., methyl vs. propyl) and compare bioactivity (e.g., IC₅₀ in antimicrobial assays) .
- Computational Modeling : Use DFT calculations (Gaussian 09) to correlate electronic properties (HOMO-LUMO gaps) with experimental IC₅₀ values .
| Substituent | LogP | IC₅₀ (µM) Antimicrobial |
|---|---|---|
| Ethoxyethyl | 2.1 | 64 |
| Methoxyethyl | 1.8 | 128 |
| Propoxyethyl | 2.5 | 32 |
Basic: What analytical methods quantify impurities in this compound?
Methodological Answer:
- HPLC-PDA : Use a C18 column (gradient: 0.1% TFA in H₂O/MeCN) to separate and quantify byproducts (e.g., unreacted 4-chloroaniline) .
- LC-MS : Identify degradation products (e.g., hydrolyzed ethoxyethyl groups) via molecular ion peaks .
Advanced: How can mechanistic studies elucidate its role in enzyme inhibition?
Methodological Answer:
- Kinetic Assays : Measure enzyme activity (e.g., urease) at varying inhibitor concentrations to determine inhibition type (competitive/non-competitive) .
- Docking Simulations : Use AutoDock Vina to model binding poses in enzyme active sites, validated by mutagenesis studies (e.g., Ala scanning) .
Basic: What safety precautions are critical during handling?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .
- Waste Disposal : Neutralize with NaOH before disposal to deactivate hydrochloride salts .
Advanced: How can computational models predict its reactivity in novel reactions?
Methodological Answer:
- Reactivity Descriptors : Calculate Fukui indices (via Gaussian 09) to identify electrophilic/nucleophilic sites .
- MD Simulations : Simulate reaction trajectories (GROMACS) for SN2 reactions with alkyl halides, predicting activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
